molecular formula C29H32N4O3 B6463050 2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide CAS No. 2548976-78-7

2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide

Cat. No.: B6463050
CAS No.: 2548976-78-7
M. Wt: 484.6 g/mol
InChI Key: MEYYOUXQCMXEAB-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tricyclic azatricyclo[7.3.1.0^{5,13}] core with two ketone groups (2,4-dioxo), a piperazine linker, and a phenylpropyl acetamide side chain.

Properties

IUPAC Name

2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3/c34-26(30-14-6-9-22-7-2-1-3-8-22)21-32-17-15-31(16-18-32)19-20-33-28(35)24-12-4-10-23-11-5-13-25(27(23)24)29(33)36/h1-5,7-8,10-13H,6,9,14-21H2,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYYOUXQCMXEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs share the azatricyclic core but differ in substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Key Structural Differences Molecular Weight (g/mol) Solubility (LogP) Reported Biological Activity
2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide Piperazine linker; phenylpropyl acetamide side chain ~550 (estimated) ~3.8 (predicted) Hypothesized kinase inhibition (no confirmed data)
[CAS 42340-37-4] N-(4-{8-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}phenyl)acetamide Nitro group at position 8; phenylacetamide substituent 462.42 2.5 (experimental) Anticancer activity (in vitro: IC₅₀ = 1.2 µM vs. HCT-116)

Key Observations

Piperazine Linker : The target compound’s piperazine moiety may enhance solubility in polar solvents compared to the phenyl-substituted analog, though its LogP remains higher due to the bulky phenylpropyl group.

Biological Activity : The nitro-substituted analog (CAS 42340-37-4) demonstrates confirmed cytotoxicity, while the target compound’s activity remains speculative. Computational docking studies suggest the phenylpropyl chain may hinder binding to ATP pockets in kinases, reducing efficacy compared to smaller analogs .

Mechanistic and Environmental Considerations

  • Lumping Strategy Relevance : As per , structurally similar compounds (e.g., tricyclic cores with ketone groups) may undergo analogous degradation pathways. However, the phenylpropyl side chain in the target compound could introduce unique metabolites, necessitating distinct toxicological profiling .
  • Environmental Impact: No TRI data exist for this compound, but analogs like zinc or lead compounds () highlight the importance of tracking heavy metal byproducts during synthesis .

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